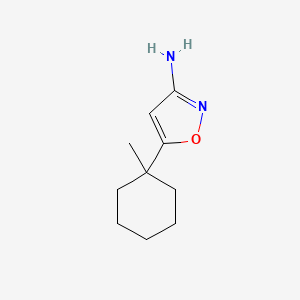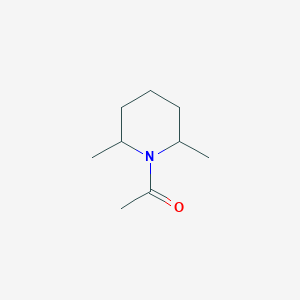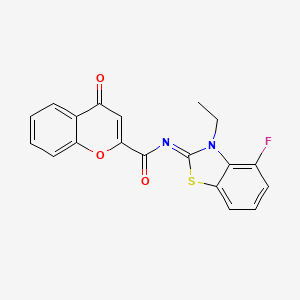![molecular formula C16H14BrN5O3 B2406753 5-bromo-N-(3-metil-1-(4-oxo-4,5,6,7-tetrahidro-3H-ciclopenta[d]pirimidin-2-il)-1H-pirazol-5-il)furan-2-carboxamida CAS No. 1002482-85-0](/img/structure/B2406753.png)
5-bromo-N-(3-metil-1-(4-oxo-4,5,6,7-tetrahidro-3H-ciclopenta[d]pirimidin-2-il)-1H-pirazol-5-il)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14BrN5O3 and its molecular weight is 404.224. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana y Antimicetobacteriana
Los derivados del imidazol se han investigado por su potencial antimicrobiano. El compuesto en cuestión puede exhibir efectos antibacterianos y antimicetobacterianos. Los investigadores han sintetizado varios compuestos que contienen imidazol y han evaluado su actividad contra bacterias patógenas y micobacterias. Se necesitan más estudios para explorar los mecanismos de acción específicos y las posibles aplicaciones clínicas .
Propiedades Antiinflamatorias
Las moléculas basadas en imidazol se han explorado como agentes antiinflamatorios. La estructura del compuesto sugiere que podría modular las vías inflamatorias. Investigar sus efectos sobre los marcadores inflamatorios, las citoquinas y las células inmunitarias puede revelar su potencial en el manejo de las condiciones inflamatorias .
Potencial Antitumoral y Anticancerígeno
Ciertos derivados del imidazol exhiben propiedades antitumorales y anticancerígenas. Los investigadores han estudiado su impacto en las líneas celulares cancerosas, el crecimiento tumoral y la apoptosis. La estructura única del compuesto justifica la investigación de sus efectos citotóxicos y su posible uso en la terapia del cáncer .
Actividad Antidiabética
Los compuestos que contienen imidazol se han investigado por sus efectos antidiabéticos. La parte furan-carboxamida del compuesto puede interactuar con las vías metabólicas relevantes para la diabetes. Evaluar su impacto en la homeostasis de la glucosa, la sensibilidad a la insulina y la función pancreática podría proporcionar información valiosa .
Propiedades Antioxidantes
Los derivados del imidazol a menudo poseen actividad antioxidante. La estructura del compuesto sugiere posibles habilidades para eliminar radicales. Evaluar su capacidad antioxidante utilizando modelos in vitro e in vivo sería informativo .
Efectos Antialérgicos e Inmunomoduladores
Las moléculas basadas en imidazol se han estudiado por sus propiedades antialérgicas e inmunomoduladoras. Investigar el impacto del compuesto en las respuestas alérgicas, los mastocitos y la activación de las células inmunitarias podría revelar nuevas vías terapéuticas .
Otras Aplicaciones Potenciales
Más allá de los campos mencionados, los investigadores deberían explorar aplicaciones adicionales, como los efectos antipiréticos, la actividad antiviral y las propiedades de cicatrización de heridas. Los esfuerzos de colaboración entre disciplinas pueden descubrir nuevos usos para este compuesto .
En resumen, el compuesto “5-bromo-N-(3-metil-1-(4-oxo-4,5,6,7-tetrahidro-3H-ciclopenta[d]pirimidin-2-il)-1H-pirazol-5-il)furan-2-carboxamida” tiene promesa en diversas áreas de investigación científica. Su estructura única y sus posibles actividades biológicas justifican una mayor investigación para desbloquear su potencial terapéutico .
Propiedades
IUPAC Name |
5-bromo-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O3/c1-8-7-13(19-15(24)11-5-6-12(17)25-11)22(21-8)16-18-10-4-2-3-9(10)14(23)20-16/h5-7H,2-4H2,1H3,(H,19,24)(H,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIQQLDBMHOFNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2406679.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2406681.png)
![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2406684.png)


![2-cyclopropyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2406689.png)

![6-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2406691.png)

